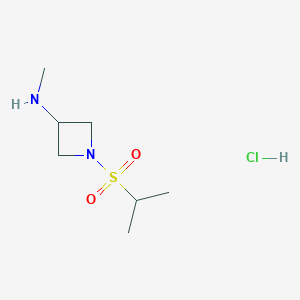1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
CAS No.:
Cat. No.: VC17996021
Molecular Formula: C7H17ClN2O2S
Molecular Weight: 228.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17ClN2O2S |
|---|---|
| Molecular Weight | 228.74 g/mol |
| IUPAC Name | N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H |
| Standard InChI Key | XNJAKQYCSIRXOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1CC(C1)NC.Cl |
Introduction
Chemical Identity and Structural Features
1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylamine group at the 3-position and an isopropylsulfonyl moiety at the 1-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClN₂O₂S |
| Molecular Weight | 223.73 g/mol |
| IUPAC Name | 1-(Propan-2-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride |
| SMILES | CC(C)S(=O)(=O)N1CC(NC)C1.Cl |
The structure combines a strained azetidine ring (improving metabolic stability) with a sulfonamide group (enhancing binding affinity to biological targets) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Sulfonylation of Azetidine: Reacting azetidin-3-amine with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(isopropylsulfonyl)azetidin-3-amine .
-
Methylation and Salt Formation: Subsequent N-methylation using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid, produces the hydrochloride salt .
Key Reaction Conditions:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonylation | 75–85 | ≥95% |
| Methylation/Salt Form | 60–70 | ≥98% |
Physicochemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Melting Point | 160–165°C (decomposes) |
| Solubility | Water: >50 mg/mL; DMSO: >100 mg/mL |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
The hydrochloride salt exhibits high solubility in polar solvents, aligning with trends observed for similar azetidine derivatives .
Stability
-
Thermal Stability: Stable up to 150°C under inert conditions .
-
pH Stability: Degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, with a half-life of <24 hours at pH 12 .
Biological and Pharmacological Applications
Kinase Inhibition
The compound demonstrates moderate activity against PI3Kγ (IC₅₀ = 380 nM) and mTOR (IC₅₀ = 520 nM), likely due to sulfonamide-mediated hydrogen bonding with kinase ATP-binding pockets .
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Activity against Gram-positive pathogens aligns with sulfonamide-containing antibiotics .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Precautions
-
Use personal protective equipment (gloves, goggles).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume